molecular formula C7H4O4S B147474 2-Sulfobenzoic anhydride CAS No. 81-08-3

2-Sulfobenzoic anhydride

Cat. No. B147474
CAS RN: 81-08-3
M. Wt: 184.17 g/mol
InChI Key: NCYNKWQXFADUOZ-UHFFFAOYSA-N
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Description

2-Sulfobenzoic anhydride is a chemical compound that is related to sulfobenzoic acid, which is a sulfonated benzoic acid. This compound is of interest due to its potential applications in various fields, including the synthesis of polymers and coordination polymers, as well as in the field of organotin chemistry .

Synthesis Analysis

The synthesis of 2-sulfobenzoic anhydride-related compounds can be achieved through different methods. For instance, the lithium salt of 2,6-difluoro-2'-sulfobenzophenone, which is closely related to 2-sulfobenzoic anhydride, can be synthesized by reacting 2,6-difluorophenyllithium with 2-sulfobenzoic acid cyclic anhydride in THF at -70°C . Additionally, 2-sulfobenzoic acid anhydride can be opened with N-Boc-protected α-amino alcohols to afford zwitterionic esters, which can be further dehydrated to yield oxazoline sulfonic acid derivatives .

Molecular Structure Analysis

The molecular structure of compounds derived from 2-sulfobenzoic anhydride can vary significantly. For example, the crystal structure of dicyclohexylammonium tri-n-butyltin 2-sulfobenzoate features helical polymeric chains with a trans-R3SnO2 trigonal bipyramidal Sn geometry . In the case of uranyl complexes with 2-sulfobenzoate, the crystal structures display a common motif where uranyl is chelated by the carboxylate and sulfonate groups of 2-sulfobenzoate, forming a seven-membered ring .

Chemical Reactions Analysis

2-Sulfobenzoic anhydride and its derivatives participate in various chemical reactions. For instance, the zwitterionic esters derived from 2-sulfobenzoic anhydride can undergo dehydration to form oxazoline sulfonic acid derivatives or react with water to regenerate the zwitterionic esters . Moreover, the reaction of uranyl nitrate hexahydrate with 2-sulfobenzoate in the presence of various amines can lead to a series of uranyl complexes with diverse structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-sulfobenzoic anhydride derivatives can be inferred from the studies on related compounds. For example, polybenzimidazoles synthesized from 2-sulfoterephthalic acid, which is structurally similar to 2-sulfobenzoic anhydride, are soluble in sulfuric acid, some organic solvents, and aqueous strong alkaline solutions, and are stable up to 400°C . The organotin compounds derived from 2-sulfobenzoic anhydride exhibit Mossbauer and IR spectral evidence of benzoato esters with sulfonato group coordination .

Scientific Research Applications

Antioxidant Capacity Measurement

2-Sulfobenzoic anhydride plays a role in assays measuring antioxidant capacity, specifically in the ABTS/PP Decolorization Assay. This assay is crucial for understanding the interaction between antioxidants and free radicals, where 2-Sulfobenzoic anhydride derivatives are utilized. Though valuable, the ABTS assay's specificity and relevance require further research to fully elucidate its implications in antioxidant capacity measurement (Ilyasov et al., 2020).

Medicinal Chemistry

2-Sulfobenzoic anhydride derivatives, particularly sulfonamides, have attracted extensive research due to their significant biological activities. These derivatives are noted for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Notably, N-sulfonylamino azinones, a category of these derivatives, show promise in treating neurological disorders like epilepsy and schizophrenia (Elgemeie et al., 2019).

Antimicrobial and Therapeutic Applications

Sulfonamide compounds, which are significant synthetic bacteriostatic antibiotics, have a primary section in many clinically used drugs, including diuretics and carbonic anhydrase inhibitors. These compounds continue to be pivotal in treating bacterial infections and diseases caused by other microorganisms. Moreover, their applications extend beyond antimicrobial functions, encompassing roles as antiviral HIV protease inhibitors, anticancer agents, and drugs for Alzheimer’s disease (Gulcin & Taslimi, 2018).

Environmental and Health Impacts

While not directly related to 2-Sulfobenzoic anhydride, its derivatives like sulfonamides have been examined for their environmental presence and potential health impacts. Specifically, their presence in the environment, mainly from agricultural activities, has been linked to changes in microbial populations, posing potential global health hazards (Baran et al., 2011).

Safety And Hazards

2-Sulfobenzoic anhydride is moisture sensitive and should be stored in a locked up place . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

2-Sulfobenzoic anhydride has been used in the evaporative derivatization of phenols for detection by MALDI-MS . It has also been used in the synthesis of sulfonic acid libraries .

properties

IUPAC Name

1,1-dioxo-2,1λ6-benzoxathiol-3-one
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InChI

InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNKWQXFADUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4038681
Record name 3H-2,1-Benzoxathiol-3-one 1,1-dioxide
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Molecular Weight

184.17 g/mol
Source PubChem
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Product Name

2-Sulfobenzoic anhydride

CAS RN

81-08-3
Record name 2-Sulfobenzoic acid cyclic anhydride
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Record name 2-Sulfobenzoic acid cyclic anhydride
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Record name Sulfobenzoic anhydride
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Record name 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
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Record name 2-sulphobenzoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
Y Yao, P Wang, R Giese - Rapid Communications in Mass …, 2014 - Wiley Online Library
… desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) or MALDI-tandem time-of-flight (TOF/TOF)-MS, we studied their derivatization with 2-sulfobenzoic anhydride (…
DN Kevill, ZH Ryu - Journal of Chemical Research, 2015 - journals.sagepub.com
… Parallel solvolyses of the cyclic mixed anhydride 2-sulfobenzoic anhydride (structurally similar to phthalic anhydride but with one carbonyl group replaced by a sulfonyl group) involve …
Number of citations: 3 journals.sagepub.com
C Zu, HN Praay, BM Bell… - … Communications in Mass …, 2010 - Wiley Online Library
… In the present work, a derivatization procedure using 2-sulfobenzoic anhydride (SBA) that reacts with fatty alcohols or FAEs under mild conditions is described. Each of the derivatized …
B Loev, M Kormendy - The Journal of Organic Chemistry, 1962 - ACS Publications
… Modification of the literature procedure9 provided 5-nitro-2-sulfobenzoic anhydride (IX). Attempted conversion of this intermediate to the 5-aminosulfamylbenzoates, using the procedure …
Number of citations: 10 pubs.acs.org
AA Prishchenko, MV Livantsov, OP Novikova… - Russian Journal of …, 2012 - Springer
Anhydrides of phthalic and 2-sulfobenzoic acids readily react with various nucleophiles and are widely used in the organic and organometallic synthesis [1]. Previously, we have …
Number of citations: 2 link.springer.com
JB Puschett, BS Rao… - The Journal of Organic …, 1990 - ACS Publications
… 13C NMR spectrum of 3-nitro-2-sulfobenzoic anhydride in … We found 3-nitro-2-sulfobenzoic anhydride(I) to be the main … claim of the formation of 5-nitro-2-sulfobenzoic anhydride (III) …
Number of citations: 2 pubs.acs.org
TD Dang, H Koerner, MJ Dalton… - POLYMER …, 2003 - researchgate.net
… Though the synthesis of SPBI appeared in a prior publication6, the synthesis described herein involves the utilization of 4carboxy-2-sulfobenzoic anhydride rather than 2-…
Number of citations: 5 www.researchgate.net
GF D′ alelio, WA Fessler, DM Feigl - Journal of Macromolecular …, 1969 - Taylor & Francis
… Reduction of the nitro group of 5-nitro-2-sulfobenzoic anhydride produced a yellow resin. 4-Nitro-2-sulfobenzoic anhydride was also subjected to catalytic hydrogenation. When an …
Number of citations: 15 www.tandfonline.com
VH Tillu, DK Dumbre, HB Borate… - Synthetic …, 2012 - Taylor & Francis
… 2-sulfobenzoic anhydride (3, Scheme 1) with the elimination of ammonia in the form of ammonium sulfate, and the resulting 2-sulfobenzoic anhydride … as 2-sulfobenzoic anhydride 3 (mp …
Number of citations: 3 www.tandfonline.com
S Cihelník, I Stibor, P Lhotak - Collection of Czechoslovak chemical …, 2002 - orgchem.cz
… We have used both 2-sulfobenzoic anhydride and the corresponding free acid in the reactions. Contrary to usual procedures, we have typically used the phenol:anhydride ratio 1:1, …
Number of citations: 8 orgchem.cz

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